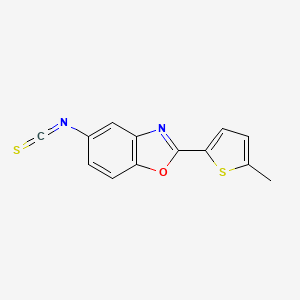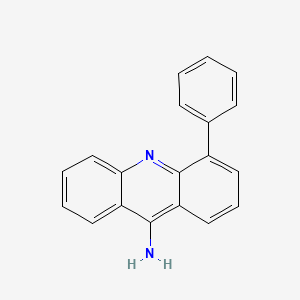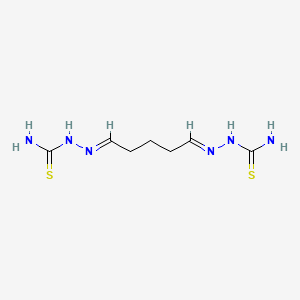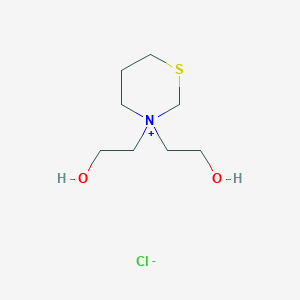
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is a chemical compound that belongs to the class of thiazinan derivatives This compound is characterized by the presence of a thiazinan ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features two hydroxyethyl groups attached to the nitrogen atom, and it is typically found in its chloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride typically involves the reaction of a thiazinan precursor with ethylene oxide or ethylene glycol under controlled conditions. One common method involves the reaction of 1,3-thiazinane with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
化学反応の分析
Types of Reactions
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazinan derivative without the hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding thiazinan derivative.
Substitution: Formation of the corresponding bromide or iodide salt.
科学的研究の応用
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the thiazinan ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium bromide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium iodide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium sulfate
Uniqueness
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the hydroxyethyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
50476-35-2 |
|---|---|
分子式 |
C8H18ClNO2S |
分子量 |
227.75 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethyl)-1,3-thiazinan-3-ium-3-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO2S.ClH/c10-5-3-9(4-6-11)2-1-7-12-8-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChIキー |
VHFVHXCQWFIQTE-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](CSC1)(CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



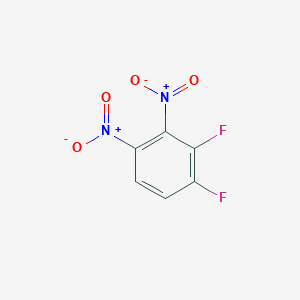
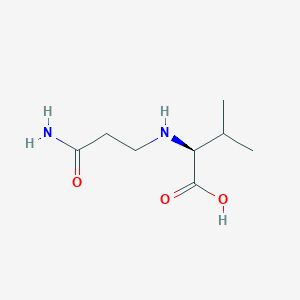

![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
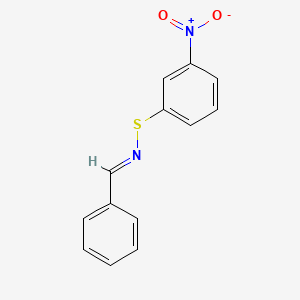

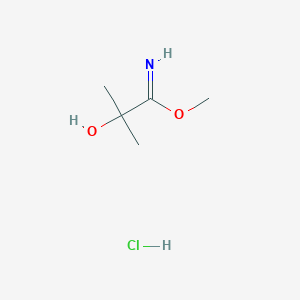
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
